molecular formula C18H34O2 B1609348 Ethyl 9-hexadecenoate CAS No. 54546-22-4

Ethyl 9-hexadecenoate

Cat. No.: B1609348
CAS No.: 54546-22-4
M. Wt: 282.5 g/mol
InChI Key: JELGPLUONQGOHF-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

elongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. exists in all eukaryotes, ranging from yeast to humans.

Properties

IUPAC Name

ethyl (E)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELGPLUONQGOHF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54546-22-4
Record name NSC-122038
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Ethyl 9-hexadecenoate and where is it found?

A1: this compound is a fatty acid ethyl ester. It's a naturally occurring compound found in various sources, including the gall of French Landaise geese [], sweet radix puerariae flour paste [], and the seed oil of Zanthoxylum alatum Roxb []. It's also a significant component in certain fermented foods like Kedong sufu, a Chinese fermented soybean product, where it contributes to the savory flavor profile [].

Q2: How does the production of this compound differ in aerobic vs. anaerobic fermentation?

A2: Research suggests that the production of this compound is influenced by the fermentation process. In wine fermentations, this compound was found to be produced more abundantly under anaerobic conditions compared to aerobic conditions [].

Q3: What role does this compound play in food products?

A3: this compound contributes to the flavor profile of various food and beverage products. In sweet radix puerariae flour paste, it's identified as one of the main esters contributing to the overall aroma []. Similarly, it plays a role in the development of desirable flavors during the ripening of Kedong sufu [].

Q4: Does pasteurization affect the levels of this compound in fruit juices?

A4: Yes, pasteurization can impact the concentration of this compound in fruit juices. A study on jackfruit juice from different cultivars found that this compound was newly detected after pasteurization in certain cultivars []. This suggests that the heat treatment involved in pasteurization can lead to the formation of this compound.

Q5: What is the potential of this compound as a source of bioactive compounds?

A5: While more research is needed, this compound is found alongside other compounds with known biological activities. For example, in the endophytic fungi Shiraia sp. Slf14, it's found with compounds exhibiting antibacterial properties []. Further investigation into its potential synergistic effects could be of interest.

Q6: Are there analytical techniques to identify and quantify this compound?

A6: Yes, gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for identifying and quantifying this compound in various matrices. It's frequently used in conjunction with headspace solid-phase microextraction (HS-SPME) to analyze volatile compounds in food and beverage samples [, , ].

Q7: Has this compound been identified in other organisms aside from plants and fungi?

A7: Yes, research indicates the presence of this compound in the extract of the microalga Spirulina platensis, which is known for its antioxidant properties. GC-MS analysis revealed this compound as one of the compounds present in the extract [].

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